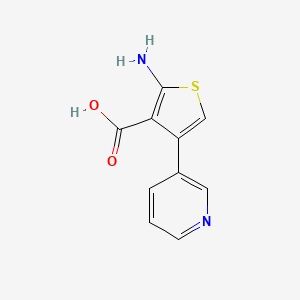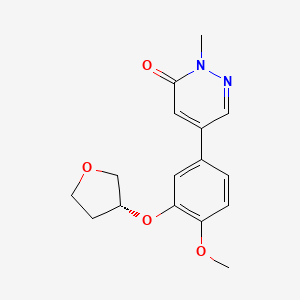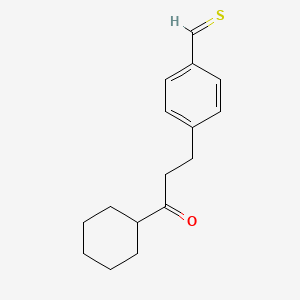
Cyclohexyl2-(4-thiomethylphenyl)ethylketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone is an organic compound with the molecular formula C16H22OS and a molecular weight of 262.4 g/mol. It is also known by its IUPAC name, 1-cyclohexyl-3-[4-(methylsulfanyl)phenyl]-1-propanone . This compound is characterized by a cyclohexyl group attached to a phenyl ring substituted with a thiomethyl group and an ethyl ketone moiety.
Méthodes De Préparation
The synthesis of cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone typically involves the reaction of cyclohexyl bromide with 4-thiomethylphenylacetic acid under basic conditions to form the corresponding ester. This ester is then reduced to the alcohol, which is subsequently oxidized to the ketone . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Applications De Recherche Scientifique
Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone can be compared with other similar compounds, such as:
Cyclohexyl 2-(4-methylphenyl)ethyl ketone: Lacks the thiomethyl group, resulting in different chemical reactivity and biological activity.
Cyclohexyl 2-(4-chlorophenyl)ethyl ketone: Contains a chlorine atom instead of a thiomethyl group, leading to distinct chemical and biological properties.
Cyclohexyl 2-(4-nitrophenyl)ethyl ketone:
Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone stands out due to the unique presence of the thiomethyl group, which imparts specific chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C16H20OS |
|---|---|
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
4-(3-cyclohexyl-3-oxopropyl)thiobenzaldehyde |
InChI |
InChI=1S/C16H20OS/c17-16(15-4-2-1-3-5-15)11-10-13-6-8-14(12-18)9-7-13/h6-9,12,15H,1-5,10-11H2 |
Clé InChI |
WDLDUZZZLYHHTF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)CCC2=CC=C(C=C2)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


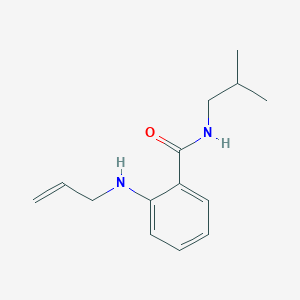
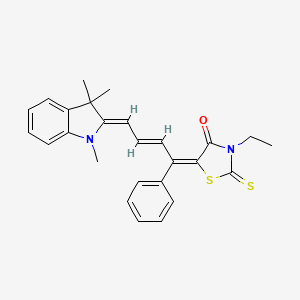
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13092581.png)

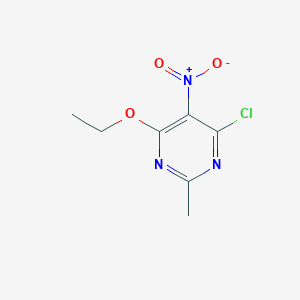
![[1,2,4]Triazolo[1,5-b][1,2,4]triazine](/img/structure/B13092607.png)
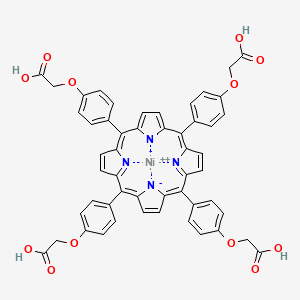
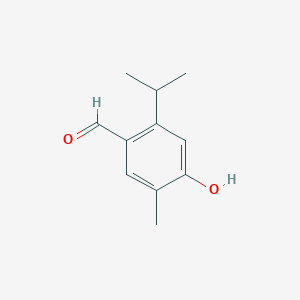
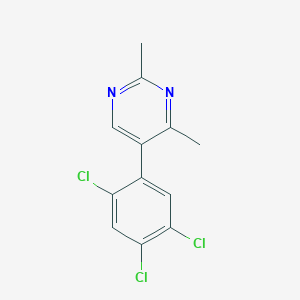

![N-Cyclopropyl-5-nitro-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B13092627.png)
